N'-hydroxy-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarboximidamide
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Overview
Description
N’-hydroxy-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarboximidamide is a chemical compound with the molecular formula C13H10F3N3O2 and a molecular weight of 297.23 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group attached to a pyridine ring, making it a valuable compound in various scientific research fields.
Preparation Methods
The synthesis of N’-hydroxy-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarboximidamide involves several steps. One common method includes the reaction of 4-hydroxybenzenecarboximidamide with 5-(trifluoromethyl)pyridin-2-yl chloride under basic conditions . The reaction is typically carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
N’-hydroxy-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
N’-hydroxy-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarboximidamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases where modulation of specific biological pathways is required.
Mechanism of Action
The mechanism of action of N’-hydroxy-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarboximidamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
N’-hydroxy-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarboximidamide can be compared with other similar compounds, such as:
N-hydroxy-4-(trifluoromethyl)benzenecarboximidamide: This compound lacks the pyridine ring, making it less versatile in certain applications.
4-hydroxy-5-(trifluoromethyl)pyridine: This compound lacks the benzenecarboximidamide group, which may reduce its effectiveness in some biological applications.
The unique combination of the trifluoromethyl group and the pyridine ring in N’-hydroxy-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarboximidamide makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N'-hydroxy-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarboximidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O2/c14-13(15,16)9-3-6-11(18-7-9)21-10-4-1-8(2-5-10)12(17)19-20/h1-7,20H,(H2,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHAVFJMKHOLIST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NO)N)OC2=NC=C(C=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382387 |
Source
|
Record name | N'-Hydroxy-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzene-1-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
263161-34-8 |
Source
|
Record name | N'-Hydroxy-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzene-1-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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